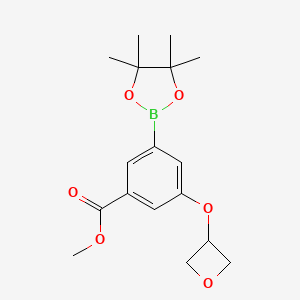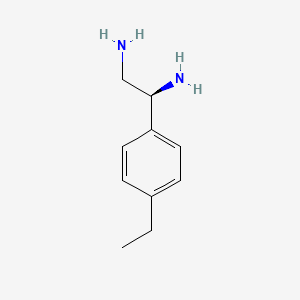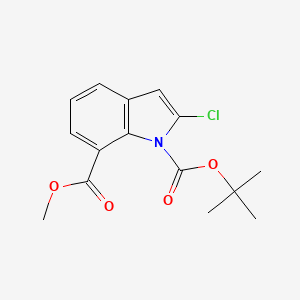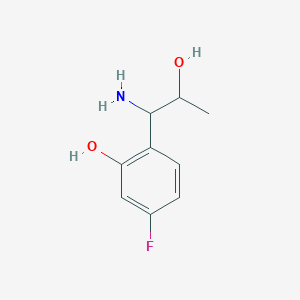
3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid is a compound that features a benzofuran ring system with a tert-butoxycarbonyl-protected amino group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzofuran ring system can be constructed through various synthetic routes, including cyclization reactions of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Chemical Reactions Analysis
Types of Reactions
3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The tert-butoxycarbonyl group can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Acidic conditions: For deprotection of the tert-butoxycarbonyl group, trifluoroacetic acid or hydrochloric acid in methanol can be used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid has several scientific research applications, including:
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, allowing for selective reactions and modifications. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-((Tert-butoxycarbonyl)amino)methylbenzoic acid: A compound with a similar tert-butoxycarbonyl-protected amino group but a different aromatic ring system.
(S)-2-((Tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Another compound with a tert-butoxycarbonyl-protected amino group and a different aliphatic chain.
Uniqueness
3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid is unique due to its benzofuran ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other tert-butoxycarbonyl-protected amino acids and makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
2089650-23-5 |
|---|---|
Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2H-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-13(2,3)20-12(18)15-14(11(16)17)8-19-10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
MYKAMNFKCQDYGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15235436.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15235440.png)

![Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15235464.png)



![Methyl 2-[2-(hydroxymethyl)phenyl]benzoate](/img/structure/B15235484.png)



